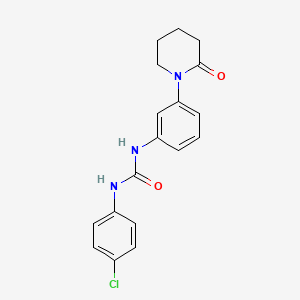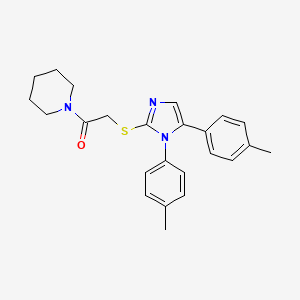
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the world of scientific research. It is a thioether derivative of imidazole and is commonly referred to as DPPE. DPPE has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of DPPE is not fully understood. However, studies have shown that DPPE binds to specific targets in cells and inhibits their activity. In cancer cells, DPPE induces apoptosis by activating caspase-3 and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. In Alzheimer's disease, DPPE inhibits the aggregation of beta-amyloid peptides by binding to their hydrophobic domains. In protein kinase C inhibition, DPPE binds to the catalytic domain of protein kinase C and inhibits its activity. In DNA intercalation, DPPE binds to the minor groove of DNA and inhibits the activity of DNA polymerase.
Biochemical and Physiological Effects:
DPPE has been shown to have various biochemical and physiological effects. In cancer cells, DPPE inhibits cell proliferation and induces apoptosis. In Alzheimer's disease, DPPE inhibits the aggregation of beta-amyloid peptides and reduces the production of reactive oxygen species. In protein kinase C inhibition, DPPE inhibits the activity of protein kinase C and reduces the production of pro-inflammatory cytokines. In DNA intercalation, DPPE inhibits DNA replication and repair and induces DNA damage.
Advantages and Limitations for Lab Experiments
DPPE has several advantages for lab experiments. It is a stable and easy to synthesize compound that can be obtained in high purity. It has a high melting point, which makes it easy to handle and store. In addition, DPPE has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood.
However, DPPE also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It has low solubility in water, which makes it difficult to use in aqueous solutions. In addition, DPPE has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Future Directions
There are several future directions for the study of DPPE. In medicinal chemistry, DPPE can be further studied for its potential applications in the treatment of other types of cancer and neurodegenerative diseases. In biochemistry, DPPE can be further studied for its potential applications as a protein kinase inhibitor and DNA intercalator. In addition, the toxicity and side effects of DPPE can be further studied in vivo to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of DPPE involves the reaction of 1,5-di-p-tolyl-1H-imidazole-2-thiol with piperidin-1-ylacetyl chloride in the presence of a base. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide. The reaction yields DPPE as a white solid with a melting point of 190-192°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
DPPE has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, DPPE has been investigated as a potential anti-cancer drug. Studies have shown that DPPE inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, DPPE has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that DPPE inhibits the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
In biochemistry, DPPE has been studied for its potential applications as a protein kinase inhibitor. Studies have shown that DPPE inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, DPPE has also been studied for its potential applications as a DNA intercalator. Studies have shown that DPPE binds to DNA and inhibits the activity of DNA polymerase, which is involved in DNA replication and repair.
properties
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-18-6-10-20(11-7-18)22-16-25-24(27(22)21-12-8-19(2)9-13-21)29-17-23(28)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEPGBRTBOEZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

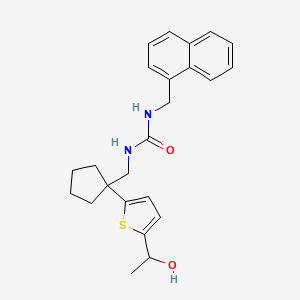
![3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2616594.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)
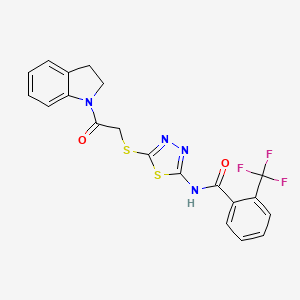
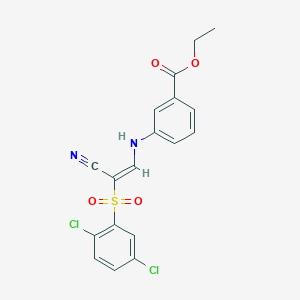
![(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid](/img/structure/B2616600.png)
![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2616608.png)
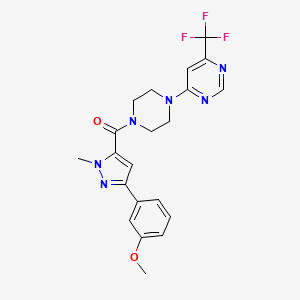
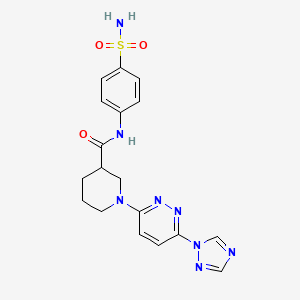
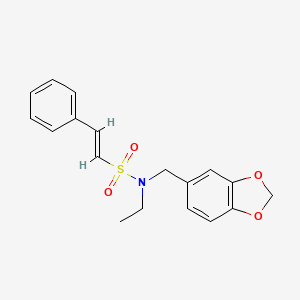
![N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2616614.png)
